molecular formula C17H15N3O2 B12183466 N-(4-carbamoylphenyl)-1-methyl-1H-indole-6-carboxamide

N-(4-carbamoylphenyl)-1-methyl-1H-indole-6-carboxamide

Cat. No.: B12183466
M. Wt: 293.32 g/mol
InChI Key: CFADCGWACHVFKR-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-1-methyl-1H-indole-6-carboxamide is a compound of significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indole core, which is a common structural motif in many biologically active molecules, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-1-methyl-1H-indole-6-carboxamide typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide in the presence of a base such as triethylamine or pyridine . This reaction forms an intermediate, which is then further processed to yield the final product. The reaction conditions often involve the use of dichloromethane as a solvent and may require specific temperature controls to optimize yield and purity .

Industrial Production Methods

For industrial production, the synthesis pathway is optimized to improve yields and reduce costs. This often involves scaling up the reaction and using more efficient reagents and catalysts. The industrial process may also incorporate steps to purify the final product, ensuring it meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-1-methyl-1H-indole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above often require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous environments to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction could produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-1-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are often mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(4-carbamoylphenyl)-1-methyl-1H-indole-6-carboxamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique indole core, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and industrial chemicals .

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-1-methylindole-6-carboxamide

InChI

InChI=1S/C17H15N3O2/c1-20-9-8-11-2-3-13(10-15(11)20)17(22)19-14-6-4-12(5-7-14)16(18)21/h2-10H,1H3,(H2,18,21)(H,19,22)

InChI Key

CFADCGWACHVFKR-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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